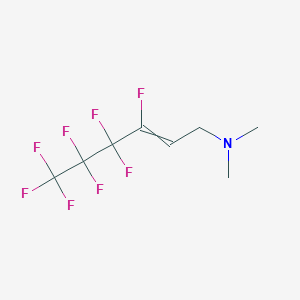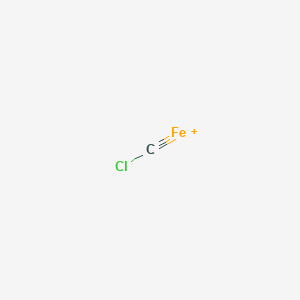
(Chloromethylidyne)iron(1+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Chloromethylidyne)iron(1+) is a unique organometallic compound with the chemical formula FeCCl. This compound is known for its interesting chemical properties and potential applications in various fields of science and industry. The compound consists of an iron atom bonded to a chloromethylidyne ligand, which is a carbon atom bonded to a chlorine atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Chloromethylidyne)iron(1+) typically involves the reaction of iron pentacarbonyl (Fe(CO)₅) with chloromethylidyne precursors under controlled conditions. One common method is the photolysis of iron pentacarbonyl in the presence of chloromethylidyne chloride (CCl₂). The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction can be represented as follows:
[ \text{Fe(CO)}_5 + \text{CCl}_2 \rightarrow \text{FeCCl} + 5 \text{CO} ]
Industrial Production Methods
While the industrial production of (Chloromethylidyne)iron(1+) is not as widespread as other iron compounds, it can be scaled up using similar synthetic routes. The key to successful industrial production lies in optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants, to maximize yield and purity.
化学反応の分析
Types of Reactions
(Chloromethylidyne)iron(1+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The chloromethylidyne ligand can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium or platinum, and are carried out under mild conditions to prevent decomposition.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) chloride (FeCl₃), while reduction may produce iron(0) species. Substitution reactions can yield a variety of organometallic compounds with different ligands.
科学的研究の応用
(Chloromethylidyne)iron(1+) has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.
Biology: The compound’s unique properties make it a potential candidate for studying metal-ligand interactions in biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as magnetic or electronic characteristics.
作用機序
The mechanism of action of (Chloromethylidyne)iron(1+) involves its interaction with molecular targets through its iron center and chloromethylidyne ligand. The iron atom can coordinate with various ligands, facilitating catalytic reactions. The chloromethylidyne ligand can participate in substitution reactions, allowing the compound to act as a versatile intermediate in organic synthesis.
類似化合物との比較
(Chloromethylidyne)iron(1+) can be compared with other similar compounds, such as:
(Methylidyne)iron(1+) (FeCH): Similar structure but with a hydrogen atom instead of chlorine.
(Bromomethylidyne)iron(1+) (FeCBr): Similar structure but with a bromine atom instead of chlorine.
(Iodomethylidyne)iron(1+) (FeCI): Similar structure but with an iodine atom instead of chlorine.
The uniqueness of (Chloromethylidyne)iron(1+) lies in its specific reactivity and the properties imparted by the chloromethylidyne ligand, which can influence the compound’s behavior in various chemical reactions and applications.
特性
CAS番号 |
90143-32-1 |
|---|---|
分子式 |
CClFe+ |
分子量 |
103.31 g/mol |
IUPAC名 |
chloromethylidyneiron(1+) |
InChI |
InChI=1S/CCl.Fe/c1-2;/q;+1 |
InChIキー |
LCBDFXFMBKIJHL-UHFFFAOYSA-N |
正規SMILES |
C(#[Fe+])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



methanone](/img/structure/B14372107.png)
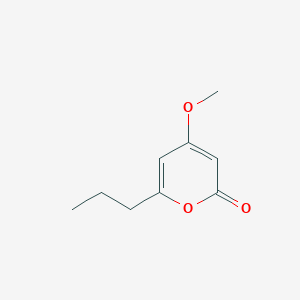

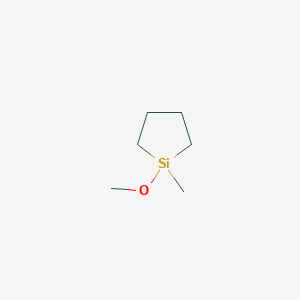
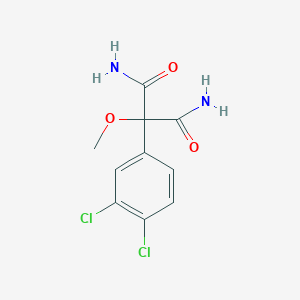
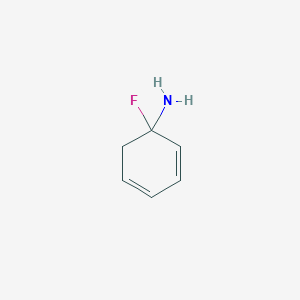
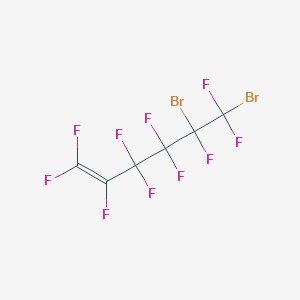


![{3-[(Oxiran-2-yl)methoxy]propyl}[tris(pentyloxy)]silane](/img/structure/B14372159.png)
![4-[2-(3-Nitrophenyl)-4-phenyl-1,2-thiazol-5(2H)-ylidene]morpholin-4-ium perchlorate](/img/structure/B14372161.png)
